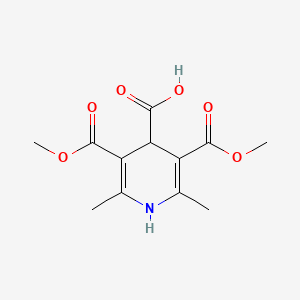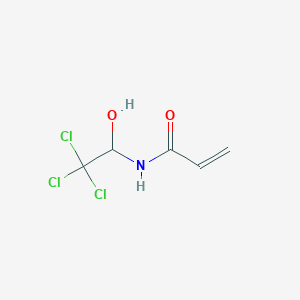
1-Acetyl-1-ethylcyclopropane
Descripción general
Descripción
1-Acetyl-1-ethylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with an acetyl group and an ethyl group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity and properties. This compound is of interest in organic synthesis and various industrial applications due to its distinctive structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Acetyl-1-ethylcyclopropane can be synthesized through several methods, including:
Carbene Addition to Alkenes: One common method involves the addition of carbenes to alkenes.
Cyclopropanation Reactions: Another approach is the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with an alkene to form cyclopropane rings.
Intramolecular Cyclization: This method involves the cyclization of suitable precursors under acidic or basic conditions to form the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-Acetyl-1-ethylcyclopropane undergoes various chemical reactions, including:
Substitution: The cyclopropane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopropanes, other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Acetyl-1-ethylcyclopropane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is utilized in the synthesis of novel materials with unique properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 1-acetyl-1-ethylcyclopropane involves its interaction with various molecular targets and pathways. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring.
1-Methylcyclopropane: A derivative with a methyl group instead of an acetyl group.
1-Phenylcyclopropane: A derivative with a phenyl group attached to the cyclopropane ring.
Uniqueness
1-Acetyl-1-ethylcyclopropane is unique due to the presence of both an acetyl and an ethyl group on the cyclopropane ring. This combination imparts distinct chemical reactivity and properties compared to other cyclopropane derivatives. The acetyl group can participate in various chemical reactions, while the ethyl group provides steric and electronic effects that influence the compound’s behavior .
Propiedades
IUPAC Name |
1-(1-ethylcyclopropyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-7(4-5-7)6(2)8/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBYIERHAQOMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557302 | |
| Record name | 1-(1-Ethylcyclopropyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16278-12-9 | |
| Record name | 1-(1-Ethylcyclopropyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzo[c][1,2,5]oxadiazole-5-sulfonyl chloride](/img/structure/B3379471.png)
![2-[(Benzyloxy)methyl]-2-methylbutanoic acid](/img/structure/B3379475.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine hydrochloride](/img/structure/B3379488.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine](/img/structure/B3379498.png)
![[3-(Hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B3379513.png)




